molecular formula C8H9NO2 B147235 4-Methoxybenzamide CAS No. 3424-93-9

4-Methoxybenzamide

Cat. No.: B147235
CAS No.: 3424-93-9
M. Wt: 151.16 g/mol
InChI Key: GUCPYIYFQVTFSI-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows:

4-Methoxybenzoic acid+AmmoniaThis compound+Water\text{4-Methoxybenzoic acid} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzoic acid+Ammonia→this compound+Water

Another method involves the reaction of 4-methoxybenzoyl chloride with ammonia or an amine . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form 4-methoxybenzoic acid.

    Reduction: The amide group can be reduced to form 4-methoxyaniline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3) in the presence of a suitable electrophile can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyaniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzamide depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

4-Methoxybenzamide can be compared with other benzamide derivatives such as:

    4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.

    4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.

    4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.

Each of these compounds has unique properties and reactivity due to the different substituents on the benzene ring. For example, 4-hydroxybenzamide is more polar and can form hydrogen bonds, while 4-chlorobenzamide is more reactive towards nucleophilic substitution reactions.

Properties

IUPAC Name

4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPYIYFQVTFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879434
Record name P-METHYOXYBENZAMIDE
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3424-93-9, 8424-93-9
Record name 4-Methoxybenzamide
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Record name 4-Methoxybenzamide
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Record name p-Methoxybenzamide
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Record name 4-methoxybenzamide
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Synthesis routes and methods I

Procedure details

1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (0.3 g, 0.77 mmol), O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (0.247 g, 0.77 mmol, 1 eq.), dimethylformamide (3.85 mL) and phenylhydrazine (0.151 mL, 1.54 mmol, 2 eq.) are successively introduced into a 20 mL round-bottomed flask under argon. Triethylamine (0.322 mL, 2.31 mmol, 3 eq.) is added to the reaction mixture. The mixture is stirred at a temperature in the region of 60° C. for 15 hours. The solvent is then evaporated off under vacuum and the residual oil is diluted with 15 mL of ethyl acetate and 10 mL of water. The aqueous phase is isolated and then acidified to pH 4-5, after which it is extracted with ethyl acetate (3×15 mL). The combined organic phases are dried over magnesium sulfate and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography on silica gel, eluting with a 1:1 ethyl acetate/heptane mixture. The product obtained in oil form (0.310 g, 84%, Rf=0.47 (1:9 MeOH/dichloromethane)) is placed without further purification in 5 mL of tetrahydrofuran and 2.5 mL of 2.5 N hydrochloric acid. The reaction mixture is then heated at a temperature in the region of 50° C. for 2 hours and is then cooled to room temperature. 15 mL of water are then added to the mixture. A precipitate forms. The tetrahydrofuran is evaporated off and the aqueous phase is neutralized with 5 N NaOH. The precipitate formed is filtered off and then washed with water. The beige-colored solid is dried in an oven at a temperature in the region of 60° C. under vacuum. The dry solid is then dissolved in acetone and precipitated from heptane. The 5-(N′-phenylhydrazinocarbonyl)-1H-thieno[2,3-c]pyrazol-3-yl]-4-methoxybenzamide thus obtained (86 mg, 33%) has a purity of 95%. Overall yield=28%. 1H NMR (400 MHz, (CD3)2SO-d6, δ in ppm): 3.85 (s, 3H); 6.72 (broad t, J=7.5 Hz, 1H); 6.76 (broad d, J=8.0 Hz, 2H); 7.05 (broad d, J=8.0 Hz, 2H); 7.15 (broad t, J=7.5 Hz, 2H); 7.85 (broad s, 1H); 8.09 (broad d, J=8.0 Hz, 2H); 8.19 (broad s, 1H); 10.45 (broad m, 1H); 11.0 (broad m, 1H); 12.9 (broad m, 1H). LC/MS: m=407. ES m/z=408 MH+
Name
1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
solvent
Reaction Step One
Quantity
0.322 mL
Type
reactant
Reaction Step Two
Yield
28%

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyl-4-methoxybenzoic acid (14.2 g) in 600 mL CH2Cl2 was added a catalytic amount of DMF, followed by a solution of oxalyl chloride (8.7 g) in 100 mL of CH2Cl2. The reaction was stirred at room temp overnight, then concentrated and azeotroped with toluene (2×). The residue was dissolved in 700 mL CH2Cl2 and cooled to 0 C. Tert-butyl amine (13.9 g) was added, and the reaction was warmed to room temp. After 1.5 h, the reaction was quenched with 5% aqueous KHSO4. The organic solution was separated, washed once with saturated aqueous sodium bicarbonate, dried (Na2SO4) and concentrated to give 15.9 g of 2-benzyl-N-tert-butyl)-4-methoxybenzamide.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzamide?

A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers commonly use techniques like 1H-NMR and 13C-NMR to characterize this compound. [] These techniques provide valuable information about the compound's structure and purity.

Q3: Does this compound interact with any specific biological targets?

A3: Research indicates that derivatives of this compound show affinity for sigma receptors. [] Specifically, studies have investigated their potential as diagnostic and therapeutic agents for human prostate tumors due to the high density of sigma receptors found in these cells.

Q4: What are the downstream effects of this compound binding to sigma receptors?

A4: While the exact mechanisms are still under investigation, in vitro studies have shown that a derivative of this compound, PIMBA, dose-dependently inhibits cell colony formation in human prostate cells. [] This suggests potential anti-proliferative effects mediated by sigma receptor binding.

Q5: How do structural modifications of this compound affect its biological activity?

A5: Studies on various derivatives of this compound have provided insights into structure-activity relationships. For instance, replacing the methoxy group with a cyclopentyloxy group, as in piclamilast, significantly enhances its potency as a phosphodiesterase type 4 (PDE4) inhibitor. []

Q6: Are there any noteworthy analogues of this compound with distinct biological activities?

A6: Yes, several analogues have shown promising results. N-[3-(allyloxy)-phenyl]-4-methoxybenzamide (9029936) exhibits potent inhibitory activity against Candida albicans filamentation and biofilm formation. [, ] This highlights the potential of modifying the this compound scaffold to target specific biological processes.

Q7: What are the potential applications of this compound and its derivatives in medicinal chemistry?

A7: Research suggests potential applications in various areas:

  • Anticancer Agents: Derivatives like PIMBA demonstrate anti-proliferative effects in prostate cancer cells. []
  • Anti-inflammatory Agents: Piclamilast, a derivative, acts as a potent PDE4 inhibitor with potential applications in inflammatory airway diseases. []
  • Antifungal Agents: Analogue 9029936 exhibits potent antifungal activity against Candida albicans. [, ]

Q8: What are the current limitations and future directions for research on this compound?

A8: Further research is needed to fully understand the mechanism of action, safety profile, and efficacy of this compound and its derivatives in various disease models. Investigation into potential resistance mechanisms and long-term effects is crucial for clinical translation. Developing more potent and selective analogues with improved pharmacokinetic properties is also an active area of research.

Q9: What analytical techniques are commonly employed to characterize and quantify this compound?

A9: Researchers utilize a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment. []

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